molecular formula C10H21NO4 B1179773 AlgB protein CAS No. 135434-51-4

AlgB protein

Cat. No.: B1179773
CAS No.: 135434-51-4
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Description

AlgB is a transcriptional regulator encoded by the algB gene in Pseudomonas aeruginosa, a pathogen notorious for chronic pulmonary infections in cystic fibrosis patients. It belongs to the NtrC subclass of two-component response regulators (TCS) and plays a pivotal role in the biosynthesis of alginate, a capsular polysaccharide critical for biofilm formation and virulence .

Properties

CAS No.

135434-51-4

Molecular Formula

C10H21NO4

Synonyms

AlgB protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Regulatory Proteins

Table 1: Functional Comparison of AlgB with Key Regulatory Proteins
Protein Organism Function Interaction with AlgB Key Regulatory Role Reference
AlgR P. aeruginosa Direct activation of algD promoter Independent pathway Binds algD promoter; requires AlgT for activation
KinB P. aeruginosa Sensor kinase; phosphatase for AlgB Phosphatase activity Regulates motility, biofilm formation, virulence via AlgB dephosphorylation
IHF P. aeruginosa DNA-bending protein Binds algB promoter Facilitates basal algB transcription in non-mucoid strains
AlgU (σ²²) P. aeruginosa Sigma factor Upstream regulator Initiates transcription of algB, algR, and algD
Vibrio AlgB-like Vibrio spp. Alginate lyase (putative) N/A Structural homolog (93.87% identity) but uncharacterized
Key Findings :

AlgB vs. AlgR: Hierarchy: AlgB and AlgR are both essential for alginate synthesis but operate in parallel pathways. Mechanism: AlgR directly binds the algD promoter, while AlgB enhances transcriptional efficiency through unknown intermediates .

AlgB vs. KinB :

  • Two-Component System : KinB, the cognate sensor kinase, unexpectedly acts as a phosphatase for AlgB, dephosphorylating it to suppress acute virulence traits (e.g., pyocyanin production) .
  • Functional Divergence : In Pseudomonas fluorescens, KinB regulates motility independently of AlgB, highlighting species-specific adaptations .

AlgB vs. IHF: Promoter Binding: IHF binds a consensus sequence in the algB promoter, inducing DNA bending to facilitate transcription. This interaction is critical in non-mucoid strains but redundant in mucoid strains where AlgT compensates .

Cross-Species Homologs: Vibrio spp.: AlgB-like proteins in Vibrio penaeicida and V. alginolyticus share 93.87% amino acid identity with AlgB but remain uncharacterized. Their putative role as alginate lyases suggests functional divergence .

Table 2: Alginate Production in P. aeruginosa Mutants
Strain Genotype Alginate Production (% of Wild-Type) Key Phenotype Reference
FRD1 (Wild-type) algB<sup>+</sup> 100% Mucoid, high alginate
FRD444 algB::TnSOJ 1–5% (up to 16% in rich media) Non-mucoid, low alginate
FRD2 Spontaneous Alg⁻ <1% (background levels) Non-mucoid, no alginate

Structural and Mechanistic Insights

  • DNA Binding : AlgB’s C-terminal domain binds AT-rich sequences in the algD promoter, a feature shared with NtrC-family proteins .
  • Phosphorylation Dynamics : While AlgB can be phosphorylated by KinB, its activity in alginate production occurs even in the absence of phosphorylation, suggesting alternative activation mechanisms .
  • IHF Synergy : IHF binding at the algB promoter creates a DNA scaffold that enhances RNA polymerase recruitment, a mechanism analogous to IHF’s role in E. coli phage λ integration .

Clinical and Biotechnological Relevance

  • Biofilm Formation : AlgB-mediated alginate production is linked to antibiotic resistance in cystic fibrosis infections. Strains with algB mutations show reduced biofilm robustness, making them targets for anti-virulence therapies .
  • CRISPR–Cas Regulation: The KinB–AlgB system represses CRISPR–Cas immunity in P. aeruginosa, suggesting a trade-off between biofilm formation and phage defense .

Q & A

Q. What experimental methods are recommended for quantifying AlgB protein levels in Pseudomonas aeruginosa cultures?

The Bradford assay is a widely used method for protein quantification, relying on Coomassie Brilliant Blue G-250 dye binding to proteins. For AlgB, ensure cell lysates are centrifuged to remove debris, and use BSA as a standard curve reference. Absorbance at 595 nm correlates with protein concentration . For higher specificity, pair this with SDS-PAGE and Western blotting using AlgB-specific antibodies.

Q. How can researchers predict the tertiary structure of AlgB for functional analysis?

Utilize AlphaFold2 via Google Colab to generate ab initio structural models of AlgB. Input the amino acid sequence (UniProt ID: reference required) into the Colab notebook, run the prediction pipeline, and validate the model using ChimeraX for structural alignment with homologous response regulators (e.g., NtrC, CheY) 19 .

[Bioinformatics] How to use Google Colab Alphafold2 and ChimeraX
05:00

Q. What databases provide reliable annotations for this compound domains and functional motifs?

The Protein Data Bank (PDB) and UniProt offer curated structural and functional annotations. For AlgB, search using its accession ID to retrieve conserved domains (e.g., N-terminal response regulator receiver domain) and homology data. The Proteins API (EMBL-EBI) allows programmatic retrieval of cross-referenced data, including gene ontology (GO) terms and interactome networks .

Advanced Research Questions

Q. How can transcriptional regulation of algB be experimentally dissected to resolve contradictions in its mucoid-phase independence?

Primer extension analysis is critical for mapping transcription start sites (TSS). Isolate RNA from mucoid (Alg+) and non-mucoid (Alg−) P. aeruginosa strains, hybridize with a radiolabeled primer complementary to the algB leader sequence, and compare extension products via sequencing gels. Evidence suggests algB transcription initiates 286 bp upstream of the ATG codon, independent of mucoid status, unlike algD . To resolve discrepancies, combine this with promoter-reporter fusions (e.g., cat gene) in mutant backgrounds (e.g., algT::Tn5) .

Q. What methodologies are optimal for identifying AlgB interaction partners in two-component regulatory systems?

Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is recommended. Crosslink P. aeruginosa lysates expressing tagged AlgB (e.g., His-tag), immunoprecipitate using affinity resins, and identify co-eluted proteins via LC-MS/MS. Validate interactions using bacterial two-hybrid assays or surface plasmon resonance (SPR) for binding kinetics. Databases like AffinDB and BindingDB provide curated affinity data for known interactors (e.g., histidine kinases) .

Q. How should researchers address discrepancies in AlgB’s role in algD activation across different mutant strains?

Use site-directed mutagenesis to test specific residues in AlgB’s DNA-binding domain (e.g., residues 130–449). Clone mutant algB alleles into low-copy-number plasmids (e.g., pLAFR3) and measure algD promoter activity via β-galactosidase assays in algB knockout strains. Epistatic analysis with algT mutants can clarify hierarchical regulation. Contradictions may arise from strain-specific sigma factor dependencies or unrecognized post-translational modifications .

Q. What computational tools can integrate structural and functional data to model AlgB’s regulatory mechanism?

Molecular dynamics (MD) simulations (e.g., GROMACS) can model AlgB’s conformational changes upon phosphorylation. Input AlphaFold-predicted structures and simulate phosphorylation at Asp-57 (a conserved residue in response regulators). Compare DNA-binding affinity predictions (e.g., HADDOCK) for phosphorylated vs. unphosphorylated states. Cross-validate with chromatin immunoprecipitation (ChIP-seq) data to identify in vivo binding sites 19 .

Methodological Resources

  • Quantitative Analysis : Bradford assay protocols , ELISA optimization .
  • Structural Prediction : AlphaFold2 Colab workflows 19, ChimeraX tutorials 19.
  • Transcriptional Regulation : Primer extension , promoter-reporter constructs .
  • Interaction Studies : Co-IP/MS protocols , BindingDB affinity queries .
  • Data Integration : Proteins API , UniProt annotations .

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